5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile
Vue d'ensemble
Description
“5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 1050910-17-2 . It has a molecular weight of 268.7 . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.7 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthetic and Medicinal Chemistry Applications
Chemical Synthesis and DNA Binding
The presence of piperazine derivatives and oxazole moieties in a compound suggests its potential application in chemical synthesis and biological studies. For instance, Hoechst 33258 and its analogues, which share a resemblance due to the inclusion of piperazine and related structures, have been widely used as fluorescent DNA stains and have applications in analyzing nuclear DNA content and chromosomes in plant cell biology. These compounds serve as starting points for rational drug design by providing a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial Activity
Piperazine and its analogues have been extensively reviewed for their anti-mycobacterial activity. The structural frame of piperazine plays a vital role in developing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the significance of such structures in synthesizing new anti-TB molecules (Girase et al., 2020).
Pharmacological Agents
The review of piperazine derivatives from 2010 to present indicates their broad spectrum of pharmaceutical applications, such as in CNS agents, anticancer, cardio-protective agents, and antiviral therapies. The versatility of the piperazine scaffold in drug design underlines its importance in developing new therapeutic agents (Rathi et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is DNA gyrase , an enzyme that is crucial for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which helps in the unwinding of the DNA helix during replication. By targeting DNA gyrase, the compound can inhibit bacterial DNA replication, leading to the death of the bacteria .
Mode of Action
The compound interacts with DNA gyrase through a new binding mode . This allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The compound binds to the enzyme and inhibits its activity, preventing the introduction of negative supercoils into the DNA and thus inhibiting DNA replication .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound has been designed to have substantially modified physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile . These modifications can alter bacterial cell penetrability, affecting permeability-based antibiotic resistance . .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting DNA gyrase, the compound prevents DNA replication in bacteria, leading to their death . The compound has shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Propriétés
IUPAC Name |
5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2/c1-8-14-9(7-13)11(18-8)16-4-2-15(3-5-16)10(17)6-12/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZAIUJDKHUTKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCN(CC2)C(=O)CCl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050910-17-2 | |
Record name | 5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.